molecular formula C12H15BrN2O2 B7526396 N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide

N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide

Cat. No. B7526396
M. Wt: 299.16 g/mol
InChI Key: RKTUTDYOBJWTBU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been reported to possess potent antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide is not yet fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain sensation, and fever. Therefore, the inhibition of COX-2 activity by N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, it has been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are known to play a crucial role in the inflammatory response. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide in lab experiments is its potent anti-inflammatory and analgesic activities. It can be used to study the mechanisms of inflammation and pain, as well as to develop new drugs for the treatment of inflammatory and painful conditions. Moreover, its antitumor and antiviral activities make it a promising candidate for the development of new anticancer and antiviral drugs.
However, one of the limitations of using N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxic effects on certain cell lines, which may limit its use in some studies. Moreover, its mechanism of action is not yet fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide. One of the potential areas of research is the development of new drugs based on its structure and pharmacological activities. Moreover, its mechanism of action needs to be further elucidated to fully understand its potential applications in various fields. Additionally, more studies are needed to evaluate its safety and toxicity profile, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, its potential applications in the treatment of viral infections need to be explored further.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves the reaction of 3-bromobenzaldehyde with piperidine in the presence of a base, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting product is then purified by column chromatography to obtain the final compound.

properties

IUPAC Name

N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-9-3-1-4-10(7-9)14-12(17)15-6-2-5-11(16)8-15/h1,3-4,7,11,16H,2,5-6,8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUTDYOBJWTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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